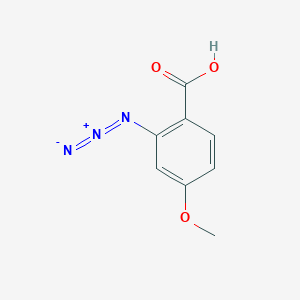

2-Azido-4-methoxybenzoic acid

Description

2-Azido-4-methoxybenzoic acid (C₈H₇N₃O₃, molecular weight 193.16 g/mol, CAS 848142-85-8) is a benzoic acid derivative substituted with an azido group (-N₃) at the 2-position and a methoxy group (-OCH₃) at the 4-position . This compound is structurally distinct due to the azide moiety, which confers unique reactivity in applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

Propriétés

IUPAC Name |

2-azido-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHBTBQFQTUCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-Azido-4-methoxybenzoic acid typically involves the introduction of the azido group to a methoxybenzoic acid derivative. One common method is the diazotization of 2-amino-4-methoxybenzoic acid followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN3) to introduce the azido group .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Analyse Des Réactions Chimiques

2-Azido-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions, although this is less common.

Common reagents used in these reactions include sodium azide (NaN3), hydrogen gas (H2), and various catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Azido-4-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocycles, including triazoles, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in bioconjugation techniques, where the azido group can react with alkynes in a click chemistry reaction to label biomolecules.

Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-Azido-4-methoxybenzoic acid primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity makes it a valuable tool in bioconjugation and the synthesis of complex molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Benzoic Acid Derivatives

Structural and Substituent Analysis

The azide group in 2-azido-4-methoxybenzoic acid differentiates it from other benzoic acid derivatives (Table 1). Key structural analogs include:

- 4-Methoxybenzoic acid : Lacks the azide group, with only a 4-methoxy substituent.

- 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) : Features hydroxyl and methoxy groups, influencing hydrogen-bonding capacity.

- 2-Hydroxybenzoic acid (Salicylic acid) : Contains a hydroxyl group at the 2-position, critical in pharmaceutical applications.

The azide group introduces steric bulk and electron-withdrawing effects, contrasting with electron-donating methoxy or hydroxyl groups in other derivatives. This impacts reactivity; for example, azides participate in click chemistry, whereas hydroxyl groups enable esterification or antioxidant activity .

Physicochemical Properties

The higher molecular weight of 2-azido-4-methoxybenzoic acid (193.16 vs. 152.14 for 4-methoxybenzoic acid) reflects the azide group’s contribution.

Activité Biologique

2-Azido-4-methoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

2-Azido-4-methoxybenzoic acid features an azide group () and a methoxy group () attached to a benzoic acid framework. The presence of these functional groups enhances the compound's polarity and reactivity, which can influence its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 209.17 g/mol |

| Functional Groups | Azide, Methoxy, Carboxylic Acid |

Mechanisms of Biological Activity

Research indicates that derivatives of benzoic acids, including 2-Azido-4-methoxybenzoic acid, exhibit a variety of biological activities:

- Antiviral Activity : Studies have shown that azido compounds can inhibit viral replication. For instance, 2-Azido-4-methoxybenzoic acid demonstrated significant antiviral effects against respiratory syncytial virus (RSV) in cell-based assays, with quantification of viral RNA production showing reduced levels in treated cells .

- Antioxidant Properties : Compounds with methoxy substitutions often exhibit enhanced antioxidant activities. In vitro studies suggest that 2-Azido-4-methoxybenzoic acid can scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes linked to pathological conditions. For example, it has shown potential in modulating the activity of cathepsins B and L, which are involved in protein degradation pathways .

Study on Antiviral Activity

In a recent study, 2-Azido-4-methoxybenzoic acid was tested for its efficacy against RSV. The results indicated that treatment with the compound led to a significant reduction in viral progeny and RNA levels compared to untreated controls. The mechanism was hypothesized to involve interference with viral polymerase activity .

Evaluation of Antioxidant Effects

Another study assessed the antioxidant capacity of various benzoic acid derivatives, including 2-Azido-4-methoxybenzoic acid. The results demonstrated that the compound effectively reduced oxidative stress markers in human fibroblast cells, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 2-Azido-4-methoxybenzoic acid:

Q & A

Basic Research Questions

Q. How should researchers safely handle and store 2-azido-4-methoxybenzoic acid to minimize risks associated with its azide functional group?

- Methodological Answer :

- Storage : Store in a cool, dry place away from strong oxidizing agents and heat sources to prevent decomposition. Use airtight containers to avoid moisture absorption .

- Handling : Conduct reactions in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid direct contact with skin or eyes due to potential irritant properties .

- Incompatibilities : Separate from oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .

Q. What purification methods are effective for isolating 2-azido-4-methoxybenzoic acid post-synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via TLC (Rf ~0.6 in hexane/EtOH 1:1) .

- Recrystallization : Dissolve in warm ethanol and cool slowly to obtain crystalline product. Filter under reduced pressure .

- Solid-Phase Extraction (SPE) : Employ C18 cartridges for aqueous-organic phase separation, particularly for small-scale purification .

Q. Which spectroscopic techniques are optimal for characterizing 2-azido-4-methoxybenzoic acid?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR in DMSO-d6 to identify methoxy ( ~3.8 ppm), azide ( ~7.5 ppm), and carboxylic acid ( ~12 ppm) groups .

- IR Spectroscopy : Confirm azide stretch (~2100 cm) and carboxylic acid O-H stretch (~2500-3000 cm) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What solvents are suitable for dissolving 2-azido-4-methoxybenzoic acid in experimental workflows?

- Methodological Answer :

- Polar Solvents : DMSO or DMF for high solubility, ideal for coupling reactions .

- Aqueous-Organic Mixtures : Ethanol/water (1:1) for biological assays, adjusting pH to 7.4 for carboxylate ion stability .

- Precautions : Avoid halogenated solvents (e.g., chloroform) due to potential incompatibility with azides .

Q. How does the methoxy group influence the reactivity of 2-azido-4-methoxybenzoic acid in substitution reactions?

- Methodological Answer :

- Electronic Effects : The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the ortho/para positions. Use DFT calculations to map charge distribution .

- Steric Hindrance : Assess steric effects via molecular modeling (e.g., Avogadro) to predict regioselectivity in coupling reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in Staudinger ligation using 2-azido-4-methoxybenzoic acid?

- Methodological Answer :

- Catalyst Selection : Use triphenylphosphine (PPh) in THF at 45°C for 1 hour to achieve >90% conversion .

- Stoichiometry : Maintain a 1.2:1 molar ratio (azide:phosphine) to minimize side reactions .

- Workup : Quench excess phosphine with HO and purify via SPE to isolate iminophosphorane intermediates .

Q. What strategies mitigate thermal instability during large-scale synthesis of 2-azido-4-methoxybenzoic acid?

- Methodological Answer :

- Temperature Control : Use jacketed reactors with cooling baths to maintain temperatures below 30°C during exothermic steps .

- Batch vs. Flow Chemistry : Implement continuous flow systems to reduce residence time and prevent decomposition .

- Decomposition Monitoring : Analyze off-gases via GC-MS for CO and NO to detect early degradation .

Q. How does 2-azido-4-methoxybenzoic acid perform in Cu-free click chemistry for bioconjugation applications?

- Methodological Answer :

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : React with dibenzocyclooctyne (DBCO)-modified biomolecules in PBS (pH 7.4) at 25°C for 2 hours .

- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to determine rate constants () and compare with theoretical models .

Q. How can computational modeling predict the reactivity of 2-azido-4-methoxybenzoic acid in drug design?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) using AMBER or GROMACS to assess binding affinity .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

Q. What analytical methods resolve contradictions in reported toxicity data for 2-azido-4-methoxybenzoic acid?

- Methodological Answer :

- Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation .

- In Vitro Cytotoxicity : Screen in HepG2 cells via MTT assay, comparing LC values across studies .

- Meta-Analysis : Apply PRISMA guidelines to systematically review conflicting data and identify confounding variables (e.g., impurity profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.